molecular formula C32H36N2O5 B3286400 Quinapril benzyl ester CAS No. 82586-54-7

Quinapril benzyl ester

Cat. No.: B3286400
CAS No.: 82586-54-7
M. Wt: 528.6 g/mol
InChI Key: XSOUEGBLZLHHGC-OIFPXGRLSA-N
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Description

Quinapril benzyl ester is a chemical compound with the molecular formula C32H36N2O5 . It is a white to off-white crystalline solid with good solubility properties. This compound is a prodrug of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Upon administration, it is hydrolyzed in the body to release the active drug, quinapril .

Biochemical Analysis

Biochemical Properties

Quinapril Benzyl Ester plays a significant role in biochemical reactions, particularly in the renin-angiotensin system . It interacts with various enzymes and proteins, most notably the angiotensin-converting enzyme (ACE). The compound is rapidly de-esterified after absorption to form Quinaprilat, the active diacid metabolite . This interaction is crucial in mediating the compound’s effects on blood pressure regulation and cardiovascular function .

Cellular Effects

This compound exerts several effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As an ACE inhibitor, it reduces the production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure . It also inhibits the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Upon absorption, it is converted to Quinaprilat, which binds to and inhibits ACE . This prevents the conversion of angiotensin I to angiotensin II, reducing vasoconstriction and aldosterone secretion . The result is lowered blood pressure and decreased workload on the heart .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is stable under normal conditions . The compound’s effects on cellular function, such as its antihypertensive action, may vary over time due to factors like drug metabolism and elimination .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . Lower doses effectively reduce blood pressure, while higher doses may lead to more pronounced effects . Excessively high doses could potentially lead to adverse effects, such as hypotension .

Metabolic Pathways

This compound is involved in the renin-angiotensin system metabolic pathway . It interacts with the enzyme ACE and undergoes de-esterification to form the active metabolite, Quinaprilat . This process is crucial for the compound’s antihypertensive effects .

Transport and Distribution

This compound is absorbed and distributed within cells and tissues after administration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinapril benzyl ester typically involves the esterification of quinapril with benzyl alcohol. One common method includes the reaction of quinapril with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Quinapril benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinapril benzyl ester has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Quinapril hydrochloride: Another ester form of quinapril, used for similar therapeutic purposes.

    Quinapril ethyl ester: An ester derivative of quinapril with similar pharmacological properties.

    Quinapril methyl ester: Another ester form with comparable effects.

Uniqueness

Quinapril benzyl ester is unique due to its specific ester linkage, which influences its hydrolysis rate and bioavailability. Compared to other ester derivatives, this compound may offer different pharmacokinetic properties, making it a valuable compound for specific therapeutic applications .

Properties

IUPAC Name

benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3/t23-,28-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOUEGBLZLHHGC-OIFPXGRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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